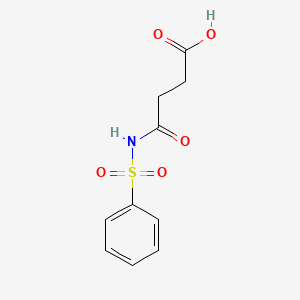

Succinic acid-mono-N-phenylsulfonylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(benzenesulfonamido)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5S/c12-9(6-7-10(13)14)11-17(15,16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDKGZPVBHGXEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653426 | |

| Record name | 4-[(Benzenesulfonyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100462-43-9 | |

| Record name | 4-[(Benzenesulfonyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Succinic Acid-Mono-N-Phenylsulfonylamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Succinic acid-mono-N-phenylsulfonylamide, a molecule of interest for its potential pharmacological activities. This document outlines a detailed experimental protocol for its synthesis, summarizes key quantitative data, and visualizes the synthetic workflow and a potential, hypothetical biological pathway based on the activities of related compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of benzenesulfonamide with succinic anhydride. This method is adapted from a reliable protocol for a structurally similar compound, N-(4-Methylphenylsulfonyl)succinamic acid. The reaction involves the nucleophilic attack of the sulfonamide nitrogen on one of the carbonyl carbons of the succinic anhydride, leading to the ring-opening of the anhydride and the formation of the desired N-substituted succinamic acid.

Experimental Protocol

A detailed experimental protocol for the synthesis is provided below.

Materials:

-

Benzenesulfonamide

-

Succinic anhydride

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate

-

Dilute Hydrochloric acid (HCl)

-

Water

Procedure:

-

In a round-bottom flask, dissolve benzenesulfonamide (0.01 mole) in dichloromethane.

-

To this solution, add succinic anhydride (0.015 mole) and 4-dimethylaminopyridine (0.01 mole).

-

Stir the reaction mixture at room temperature for 18 hours to allow for the completion of the reaction.

-

After 18 hours, concentrate the reaction mixture to dryness using a rotary evaporator.

-

Wash the resulting solid with dilute HCl to remove any unreacted 4-dimethylaminopyridine.

-

Subsequently, wash the solid thoroughly with water to remove any remaining succinic anhydride and succinic acid.

-

Recrystallize the crude product from ethyl acetate to obtain the purified this compound.

-

Dry the purified crystals under vacuum.

Diagram of the Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Characterization Data

| Parameter | Value (for N-(4-Methylphenylsulfonyl)succinamic acid) |

| Melting Point | 173–175 °C[1] |

| Crystal System | Monoclinic[1] |

| Space Group | P2₁/c[1] |

It is anticipated that this compound would exhibit similar physicochemical properties. Further characterization using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry would be necessary to fully elucidate its structure and purity.

Potential Biological Activity and Signaling Pathway

Derivatives of benzenesulfonylsuccinamide have been investigated for their hypoglycemic properties. While the specific mechanism of action for this compound has not been detailed, a hypothetical signaling pathway can be conceptualized based on the known actions of some hypoglycemic agents that interfere with metabolic pathways.

Hypothetical Signaling Pathway: Interference with a Bacterial Metabolic Pathway

Given that some sulfonamides exhibit antimicrobial activity by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria, a similar mechanism could be a starting point for investigating the biological activity of this compound.

Caption: Hypothetical mechanism of action via inhibition of bacterial folate synthesis.

Disclaimer: This technical guide is intended for informational purposes for a scientific audience. The experimental protocol is based on a closely related analog and should be adapted and optimized under appropriate laboratory conditions. The biological activity and signaling pathway described are hypothetical and require experimental validation.

References

An In-depth Technical Guide to Succinic acid-mono-N-phenylsulfonylamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinic acid-mono-N-phenylsulfonylamide, systematically named 4-Oxo-4-[(phenylsulfonyl)amino]butanoic acid, is a chemical compound of interest in medicinal chemistry and drug discovery. Its structure, combining a succinic acid moiety with a phenylsulfonylamide group, suggests potential for various biological activities. Sulfonamides are a well-established class of compounds with a broad range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. The succinic acid component, a key intermediate in the citric acid cycle, can influence the compound's solubility, metabolic stability, and interaction with biological targets. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and potential biological significance of this compound, drawing upon data from structurally related molecules where direct information is unavailable.

Chemical Properties

A summary of the key chemical identifiers for this compound is provided in the table below.

| Property | Value | Source |

| IUPAC Name | 4-Oxo-4-[(phenylsulfonyl)amino]butanoic acid | N/A |

| CAS Number | 100462-43-9 | N/A |

| Molecular Formula | C₁₀H₁₁NO₅S | N/A |

| Molecular Weight | 257.26 g/mol | N/A |

| Physical Form | White to Yellow Solid | N/A |

Synthesis

A definitive, peer-reviewed synthesis protocol for this compound is not currently published. However, based on standard organic chemistry principles and published syntheses of analogous N-arylsulfonylsuccinamic acids, a plausible and efficient synthetic route can be proposed. The most likely method involves the acylation of benzenesulfonamide with succinic anhydride.

Proposed Experimental Protocol: Synthesis of this compound

Materials:

-

Benzenesulfonamide

-

Succinic anhydride

-

Anhydrous pyridine or another suitable base (e.g., triethylamine)

-

Anhydrous solvent (e.g., dichloromethane, 1,4-dioxane, or acetonitrile)

-

Hydrochloric acid (HCl), 1 M solution

-

Deionized water

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a stirred solution of benzenesulfonamide (1.0 equivalent) in the chosen anhydrous solvent, add succinic anhydride (1.1 equivalents).

-

Add the base (e.g., pyridine, 1.2 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable aqueous base (e.g., 5% sodium bicarbonate solution) and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted non-acidic starting materials.

-

Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.

-

The product, this compound, should precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Dry the product under vacuum over a suitable desiccant.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

DOT Diagram of the Proposed Synthesis:

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its chemical structure.

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the phenyl ring (multiplet, ~7.5-8.0 ppm).- Methylene protons of the succinic acid moiety (two triplets, ~2.5-3.0 ppm).- A broad singlet for the carboxylic acid proton (>10 ppm).- A broad singlet for the sulfonamide N-H proton. |

| ¹³C NMR | - Aromatic carbons of the phenyl ring (~125-140 ppm).- Carbonyl carbons of the amide and carboxylic acid (~170-180 ppm).- Methylene carbons of the succinic acid moiety (~30-35 ppm). |

| IR (Infrared) Spectroscopy | - N-H stretching of the sulfonamide (~3300-3200 cm⁻¹).- O-H stretching of the carboxylic acid (broad, ~3300-2500 cm⁻¹).- C=O stretching of the carboxylic acid and amide (~1720-1650 cm⁻¹).- S=O stretching of the sulfonamide (~1350 and 1160 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight (257.26 g/mol ).- Characteristic fragmentation patterns including loss of SO₂, C₆H₅, and COOH. |

Potential Biological Activity and Signaling Pathways

Derivatives of N-arylsulfonylamides and succinic acid have been reported to exhibit a range of biological activities. While no specific biological data exists for this compound, its structural motifs suggest potential for similar activities.

Potential Biological Activities:

-

Enzyme Inhibition: Sulfonamide-containing compounds are known inhibitors of various enzymes, including carbonic anhydrases, matrix metalloproteinases (MMPs), and kinases. The phenylsulfonylamide moiety could potentially target the active site of such enzymes.

-

Anticancer Activity: Many sulfonamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival.

-

Anti-inflammatory Activity: Some sulfonamides act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

-

Antimicrobial Activity: The sulfonamide group is a classic pharmacophore for antibacterial agents, primarily through the inhibition of dihydropteroate synthase.

Hypothetical Signaling Pathway Involvement:

Given the potential for enzyme inhibition, this compound could hypothetically modulate signaling pathways regulated by these enzymes. For instance, if it were to inhibit a specific kinase, it could interfere with a phosphorylation cascade critical for cell growth or survival.

DOT Diagram of a Hypothetical Kinase Inhibition Pathway:

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound is a compound with potential for biological activity, stemming from its hybrid structure. While direct experimental data on its chemical and biological properties are scarce, this guide provides a foundational understanding based on its constituent parts and the properties of related molecules. The proposed synthesis offers a viable route for its preparation, which would enable further investigation into its physical, chemical, and pharmacological characteristics. Future research should focus on the synthesis and thorough characterization of this compound, followed by screening for various biological activities to unlock its potential therapeutic applications. This would involve detailed spectroscopic analysis, determination of physical constants, and a broad range of in vitro and in vivo assays to explore its efficacy and mechanism of action.

In-Depth Technical Guide: Succinic acid-mono-N-phenylsulfonylamide (CAS No. 100462-43-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Succinic acid-mono-N-phenylsulfonylamide, identified by the CAS number 100462-43-9. While specific, in-depth experimental data for this particular molecule is limited in publicly accessible scientific literature, this document synthesizes available information and provides context based on related chemical structures, such as succinic acid derivatives and phenylsulfonamides. The guide will cover the foundational chemical properties and offer insights into potential, though currently unconfirmed, biological activities and research avenues.

Chemical Identity and Properties

This compound is a chemical compound with the CAS number 100462-43-9.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 100462-43-9 | Internal Search |

| Molecular Formula | C₁₀H₁₁NO₅S | Internal Search |

| Molecular Weight | 257.26 g/mol | Internal Search |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)NC(=O)CCC(=O)O | Internal Search |

| InChI Key | Not available in current search results |

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for this compound (CAS 100462-43-9) have not been identified in the current literature search. However, based on its chemical structure, a plausible synthetic route would involve the reaction of succinic anhydride with benzenesulfonamide. This type of reaction is a common method for the synthesis of mono-amides of dicarboxylic acids.

Hypothetical Experimental Workflow:

Caption: Hypothetical synthesis workflow for this compound.

Biological Activity and Potential Applications

While no specific biological activity data for this compound has been found, the broader classes of compounds it belongs to—succinic acid derivatives and phenylsulfonamides—are known to possess a range of biological effects.

-

Phenylsulfonamides: This class of compounds is well-represented in pharmaceuticals and is known for a variety of activities, including antibacterial (sulfonamide antibiotics), diuretic, and anti-inflammatory properties. Some phenylsulfonamide derivatives have been investigated as enzyme inhibitors.

-

Succinic Acid Derivatives: Succinic acid itself is a key intermediate in the citric acid cycle. Its derivatives have been explored for various applications, including as prodrugs to improve the solubility and bioavailability of active pharmaceutical ingredients.

Given these parent structures, it is plausible that this compound could be investigated for similar biological activities. However, without experimental data, any potential application remains speculative.

Signaling Pathways

The current scientific literature does not contain information regarding any signaling pathways modulated by this compound. Research into the biological effects of this compound would be required to elucidate any such mechanisms.

Quantitative Data Summary

A thorough search of available scientific databases did not yield any specific quantitative data (e.g., IC₅₀, Kᵢ, LD₅₀) for this compound.

Conclusion and Future Directions

This compound (CAS 100462-43-9) is a defined chemical entity for which detailed experimental and biological data are not currently available in the public domain. The information presented in this guide is based on its chemical structure and the known properties of related compound classes.

Future research on this molecule could involve:

-

Chemical Synthesis and Characterization: Development and publication of a robust synthesis protocol and full characterization of its physicochemical properties.

-

Biological Screening: In vitro and in vivo screening to determine potential biological activities, such as enzyme inhibition, antimicrobial effects, or anti-inflammatory properties.

-

Mechanism of Action Studies: If any biological activity is identified, further studies would be needed to determine the underlying mechanism of action and any associated signaling pathways.

This technical guide serves as a foundational document for researchers interested in this compound, highlighting the current knowledge gaps and suggesting potential avenues for future investigation.

An In-depth Technical Guide to 4-Oxo-4-(phenylsulfonamido)butanoic acid

IUPAC Name: 4-Oxo-4-(phenylsulfonamido)butanoic acid

Synonyms: Succinic acid-mono-N-phenylsulfonylamide, N-(Phenylsulfonyl)succinamic acid

CAS Number: 100462-43-9

This technical guide provides a comprehensive overview of 4-oxo-4-(phenylsulfonamido)butanoic acid, a compound of interest to researchers in chemistry and drug discovery. Due to the limited availability of specific experimental data for this molecule in public literature, this guide also includes information on closely related compounds and general activities of the broader chemical class to provide a contextual understanding.

Physicochemical Properties

The fundamental physicochemical properties of 4-oxo-4-(phenylsulfonamido)butanoic acid are summarized below. This information is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₅S | [1] |

| Molecular Weight | 257.26 g/mol | [1] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 4-oxo-4-(phenylsulfonamido)butanoic acid is not available in the reviewed literature, a method for a closely related analog, N-(4-methylphenylsulfonyl)succinamic acid, has been published.[2] It is anticipated that a similar synthetic approach would be applicable.

Synthesis of N-(4-Methylphenylsulfonyl)succinamic Acid[2]

This protocol describes the synthesis of a structurally similar compound and can serve as a template for the synthesis of 4-oxo-4-(phenylsulfonamido)butanoic acid by substituting p-toluenesulfonamide with benzenesulfonamide.

Materials:

-

p-Toluenesulfonamide (0.01 mole)

-

Succinic anhydride (0.015 mole)

-

4-Dimethylaminopyridine (DMAP) (0.01 mole)

-

Dichloromethane (DCM)

-

Dilute Hydrochloric Acid (HCl)

-

Water

-

Ethyl acetate

Procedure:

-

A solution of p-toluenesulfonamide (0.01 mole) in dichloromethane is prepared.

-

To this solution, succinic anhydride (0.015 mole) and 4-dimethylaminopyridine (0.01 mole) are added.

-

The reaction mixture is stirred for 18 hours at room temperature to allow for the completion of the reaction.

-

Following the stirring period, the reaction mixture is concentrated to dryness.

-

The resulting solid is washed thoroughly with dilute HCl and then with water to remove any unreacted base and succinic anhydride.

-

The crude product is recrystallized from ethyl acetate to yield the pure N-(4-methylphenylsulfonyl)succinamic acid.

Purity and Characterization:

The purity of the final compound was confirmed by its constant melting point (173–175 °C) and characterized by its infrared spectrum.[2]

Below is a workflow diagram illustrating the probable synthetic pathway for 4-oxo-4-(phenylsulfonamido)butanoic acid based on the synthesis of its methylated analog.

Potential Biological Activities and Signaling Pathways

Specific biological activities and signaling pathways for 4-oxo-4-(phenylsulfonamido)butanoic acid have not been detailed in the available literature. However, the broader classes of sulfonamides and succinic acid derivatives are known to exhibit a range of biological effects. This suggests potential areas of investigation for the title compound.

General Activities of Sulfonamides

The sulfonamide functional group is a key component in a multitude of therapeutic agents. Derivatives of N-phenylsulfonamide have been studied for various biological activities, including:

-

Enzyme Inhibition:

-

Carbonic Anhydrase Inhibition: Targeting isoenzymes involved in conditions like glaucoma and edema.

-

Cholinesterase Inhibition: A therapeutic strategy for managing Alzheimer's disease.

-

-

Antimicrobial Activity

-

Anti-inflammatory Effects

-

Anticancer Properties

The following diagram illustrates the potential, though unconfirmed, biological targets for a generic sulfonamide-containing compound.

Conclusion

4-Oxo-4-(phenylsulfonamido)butanoic acid is a defined chemical entity with potential for further investigation, particularly within the realms of medicinal chemistry and drug discovery. While specific experimental and biological data for this compound are sparse, the information available for structurally related molecules provides a solid foundation for future research. The synthetic protocol for a similar compound offers a viable route for its preparation, and the known biological activities of the sulfonamide class of compounds suggest promising avenues for pharmacological screening. Further research is warranted to fully elucidate the physicochemical properties, biological activities, and potential therapeutic applications of this compound.

References

Unveiling the Therapeutic Potential of Succinic Acid-Mono-N-Phenylsulfonylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinic acid-mono-N-phenylsulfonylamide is a compound of growing interest within the scientific community, positioned at the intersection of two classes of molecules with established and diverse biological activities: succinic acid derivatives and N-phenylsulfonylamides. While direct studies on this specific molecule are limited, a comprehensive analysis of its structural components and related compounds provides a strong foundation for predicting its potential therapeutic applications. This technical guide consolidates the available data on analogous compounds to forecast the biological activity of this compound, offering insights into its potential as an anticancer, enzyme inhibitory, and hypoglycemic agent. This document is intended to serve as a foundational resource for researchers and drug development professionals, providing detailed experimental methodologies, quantitative data from related studies, and visualizations of pertinent biological pathways to guide future investigations.

Predicted Biological Activities and Mechanisms of Action

Based on the activities of structurally similar compounds, this compound is predicted to exhibit a range of biological effects. The succinic acid moiety is known to play a role in cellular metabolism and has been implicated in inducing apoptosis in cancer cells. The N-phenylsulfonylamide group is a well-established pharmacophore present in numerous drugs, contributing to activities such as enzyme inhibition and modulation of blood glucose levels.

Potential Anticancer Activity

The N-phenylsulfonylamide scaffold is a core component of various anticancer agents.[1][2] Derivatives have been shown to induce cell cycle arrest and inhibit angiogenesis.[3] Furthermore, succinic acid and its derivatives have demonstrated the ability to induce apoptosis in cancer cell lines. Specifically, succinic acid has shown cytotoxic effects on renal cancer cell lines CAKI-2 and ACHN by inducing apoptosis.[4][5] Sulfamic and succinic acid derivatives of other parent compounds have also exhibited cytotoxic activity against MCF-7 (breast cancer), A-549 (lung cancer), HCT-116 (colon cancer), and BGC-823 (gastric cancer) cell lines.[6]

Proposed Anticancer Mechanism of Action

The anticancer effect of this compound may be multi-faceted. The succinate component could potentially influence cancer cell metabolism and activate the succinate receptor 1 (SUCNR1), a G-protein coupled receptor. Activation of SUCNR1 can lead to an increase in intracellular calcium levels and cyclic AMP (cAMP), which, under certain conditions, can trigger apoptotic pathways.[5] The N-phenylsulfonylamide portion could contribute by inhibiting key enzymes involved in tumor progression, such as carbonic anhydrases.

Potential Enzyme Inhibitory Activity

N-phenylsulfonylamide derivatives are well-documented inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[7] Inhibition of specific CA isoforms, such as CA IX and XII which are overexpressed in many tumors, is a validated strategy for cancer therapy.[2]

Derivatives of N-phenylsulfonylamide have also been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the regulation of neurotransmission.[8] Inhibition of these enzymes is a key therapeutic approach for Alzheimer's disease.

Quantitative Data on Related Enzyme Inhibitors

The following tables summarize the inhibitory activities of various N-phenylsulfonylamide derivatives against carbonic anhydrases and cholinesterases. This data provides a benchmark for the potential potency of this compound.

Table 1: Carbonic Anhydrase Inhibition by N-Phenylsulfonamide Derivatives

| Compound Class | Target Isoform | Inhibition Constant (Ki) | Reference |

| Benzenesulfonamides | hCA I | 41.5 - 1500 nM | [7] |

| Benzenesulfonamides | hCA II | 30.1 - 755 nM | [7] |

| Benzenesulfonamides | hCA IX | 1.5 - 38.9 nM | [7] |

| Benzenesulfonamides | hCA XII | 0.8 - 12.4 nM | [7] |

| Pyrazoline Benzenesulfonamides | hCA I | 316.7 - 533.1 nM | [1] |

| Pyrazoline Benzenesulfonamides | hCA II | 412.5 - 624.6 nM | [1] |

| N-((4-sulfamoylphenyl)carbamothioyl) Amides | hCA I | 13.3 - 87.6 nM | [9] |

| N-((4-sulfamoylphenyl)carbamothioyl) Amides | hCA II | 5.3 - 384.3 nM | [9] |

| N-((4-sulfamoylphenyl)carbamothioyl) Amides | hCA VII | 1.1 - 13.5 nM | [9] |

Table 2: Cholinesterase Inhibition by N-Phenylsulfonamide Derivatives

| Compound Class | Target Enzyme | IC50 Value | Reference |

| N-aryl/aralkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide | AChE | Not specified | [8] |

| N-aryl/aralkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide | BChE | Not specified | [8] |

Potential Hypoglycemic Activity

A study on derivatives of N-(benzenesulfonyl)succinamide, a compound structurally very similar to the topic of this guide, has reported hypoglycemic properties.[10] This suggests that this compound could potentially act as an antidiabetic agent. The mechanism may be similar to that of sulfonylureas, which stimulate insulin secretion from pancreatic β-cells by blocking ATP-sensitive potassium channels.

Proposed Hypoglycemic Mechanism of Action

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to evaluate the predicted biological activities of this compound.

Anticancer Activity Assessment (MTT Assay)

This protocol is adapted from studies on related succinic acid and sulfonamide derivatives.[6]

Objective: To determine the in vitro cytotoxic activity of this compound against various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A-549, HCT-116, BGC-823, CAKI-2, ACHN)

-

Normal cell line (for cytotoxicity comparison)

-

Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium (the final DMSO concentration should be less than 0.1%). Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability versus the log of the compound concentration.

Workflow Diagram for MTT Assay

Carbonic Anhydrase Inhibition Assay

This protocol is based on the stopped-flow CO2 hydrase assay used for sulfonamide inhibitors.[9]

Objective: To determine the inhibitory activity of this compound against various carbonic anhydrase isoforms.

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

This compound

-

HEPES buffer

-

Phenol red indicator

-

CO2-saturated water

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare solutions of the CA isozymes and the test compound in HEPES buffer.

-

Assay: The assay is based on measuring the enzyme-catalyzed hydration of CO2. The change in pH due to the formation of carbonic acid is monitored using the phenol red indicator.

-

Kinetic Measurements: The initial rates of CO2 hydration are measured in the presence and absence of the inhibitor.

-

Data Analysis: The inhibitory activity is expressed as the inhibition constant (Ki), which is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Hypoglycemic Activity Assessment (In Vivo Model)

This protocol is adapted from studies on benzenesulfonamide derivatives.[10]

Objective: To evaluate the in vivo hypoglycemic effect of this compound in a diabetic rat model.

Materials:

-

Wistar rats

-

Streptozotocin (STZ) for inducing diabetes

-

Citrate buffer

-

This compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard hypoglycemic drug (e.g., Glibenclamide)

-

Glucometer

Procedure:

-

Induction of Diabetes: Induce diabetes in rats by a single intraperitoneal injection of STZ. Animals with fasting blood glucose levels above 200 mg/dL are considered diabetic.

-

Animal Grouping: Divide the diabetic rats into groups: a control group (vehicle), a standard drug group, and groups treated with different doses of the test compound.

-

Compound Administration: Administer the test compound or standard drug orally.

-

Blood Glucose Monitoring: Measure blood glucose levels at different time points (e.g., 0, 1, 2, 4, 6, and 24 hours) after administration.

-

Data Analysis: Compare the blood glucose levels of the treated groups with the control group. Calculate the percentage reduction in blood glucose.

Conclusion and Future Directions

While direct experimental data on this compound is not yet available, the analysis of its constituent moieties and structurally related compounds strongly suggests a promising profile for biological activity. The predicted anticancer, enzyme inhibitory, and hypoglycemic properties warrant further investigation. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for initiating such studies. Future research should focus on the synthesis and in vitro screening of this compound to validate these predictions. Positive findings would pave the way for more extensive preclinical development, including in vivo efficacy and safety studies, to fully elucidate the therapeutic potential of this novel compound.

References

- 1. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The apoptotic efficacy of succinic acid on renal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sulfamic and succinic acid derivatives of 25-OH-PPD and their activities to MCF-7, A-549, HCT-116, and BGC-823 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

"Succinic acid-mono-N-phenylsulfonylamide" literature review

An In-depth Technical Guide to Succinic Acid-Mono-N-Phenylsulfonylamide and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical entity belonging to the class of N-acylated sulfonamides. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members. The N-acyl sulfonamide moiety is often considered a bioisostere of carboxylic acids, with comparable pKa values, which allows for similar interactions with biological targets. While specific literature on this compound is limited, this guide provides a comprehensive overview of its probable synthesis, characterization, and potential biological activities based on extensive research into structurally related succinamic acid derivatives and N-phenylsulfonylamides.

Chemical Properties

| Property | Value | Source |

| CAS Number | 100462-43-9 | ChemicalBook |

| Molecular Formula | C₁₀H₁₁NO₅S | Inferred |

| Molecular Weight | 257.26 g/mol | Inferred |

| IUPAC Name | 4-oxo-4-(phenylsulfonamido)butanoic acid | Inferred |

Synthesis

The synthesis of this compound can be logically approached through the acylation of a sulfonamide with an acid anhydride. This is a common and effective method for preparing N-acyl sulfonamides.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the N-acylation of sulfonamides with anhydrides.

Materials:

-

Benzenesulfonamide

-

Succinic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve benzenesulfonamide (1 equivalent) in the chosen solvent (e.g., DCM).

-

Addition of Base: Add a suitable base, such as pyridine (1.1 equivalents), to the solution.

-

Acylation: Slowly add a solution of succinic anhydride (1 equivalent) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding 1M HCl solution. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with 1M HCl, water, and saturated NaHCO₃ solution. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Based on the analysis of related arylsulfonamides and succinamic acid derivatives, the following spectroscopic characteristics for this compound can be predicted.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch (amide) | 3300-3100 | Broad peak, indicating hydrogen bonding |

| C-H Stretch (aromatic) | 3100-3000 | Sharp peaks |

| C-H Stretch (aliphatic) | 3000-2850 | Sharp peaks |

| C=O Stretch (amide) | 1720-1680 | Strong, sharp peak |

| C=O Stretch (carboxylic acid) | 1725-1700 | Strong, sharp peak |

| SO₂ Stretch (asymmetric) | 1350-1310 | Strong, sharp peak |

| SO₂ Stretch (symmetric) | 1170-1140 | Strong, sharp peak |

| S-N Stretch | 930-900 | Medium peak |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (phenyl) | 7.4 - 8.0 | Multiplet | 5H |

| -CH₂- (succinyl) | 2.5 - 2.8 | Triplet | 2H |

| -CH₂- (succinyl) | 2.8 - 3.1 | Triplet | 2H |

| -NH- (amide) | 8.0 - 10.0 | Broad singlet | 1H |

| -OH (carboxylic acid) | 10.0 - 12.0 | Broad singlet | 1H |

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (amide) | 170 - 175 |

| C=O (carboxylic acid) | 175 - 180 |

| Aromatic Carbons (phenyl) | 125 - 140 |

| -CH₂- (succinyl) | 28 - 35 |

Potential Biological Activities

While no specific biological data for this compound has been found, the activities of related compounds suggest several potential therapeutic applications.

Antimicrobial Activity

Sulfonamides are a well-established class of antimicrobial agents that act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The structural similarity of this compound to other bioactive sulfonamides suggests it may possess antibacterial properties.

Caption: Hypothetical mechanism of antibacterial action via DHPS inhibition.

Hypoglycemic Activity

Certain N-sulfonylamides are known to exhibit hypoglycemic effects by stimulating insulin secretion from pancreatic β-cells. This suggests that this compound could be investigated for its potential as an antidiabetic agent.

Anticancer Activity

Derivatives of succinamic acid have shown potential as anticancer agents by inducing apoptosis in cancer cell lines. For instance, α-hydroxy succinamic acid has been reported to upregulate apoptotic genes like p53 and Bax, while downregulating anti-apoptotic genes like survivin in head and neck cancer cells.[1][2] This indicates a plausible avenue for investigating the anticancer properties of this compound.

Caption: Potential mechanism of anticancer activity through apoptosis induction.

Conclusion

This compound represents an interesting, yet underexplored, molecule with potential applications in various fields of drug discovery. Based on the chemistry and pharmacology of related compounds, it is plausible that this molecule could exhibit antimicrobial, hypoglycemic, and anticancer activities. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize, purify, and characterize this compound, paving the way for future investigations into its biological properties and therapeutic potential. Further research is warranted to isolate or synthesize this compound and evaluate its bioactivity through in vitro and in vivo studies.

References

The Emergence of Succinic Acid-Derived N-Acyl Sulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Within this landscape, N-acyl sulfonamides have garnered significant attention as versatile bioisosteres of carboxylic acids, offering modulated physicochemical properties and potential for enhanced biological activity. This technical guide delves into the synthesis and biological evaluation of succinic acid-derived N-acyl sulfonamides, with a particular focus on the broader class of N-phenylsulfonylamides. While specific historical discovery details for "Succinic acid-mono-N-phenylsulfonylamide" (CAS 100462-43-9) are not extensively documented in publicly available literature, this document consolidates the known synthetic methodologies and presents a case study on related structures that have been investigated as potential therapeutic agents. The information herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel compounds targeting a range of biological pathways.

Introduction: The Scientific Context

Succinic acid, a key intermediate in the citric acid cycle, provides a readily available and biochemically relevant scaffold for chemical synthesis. Its dicarboxylic nature allows for the generation of diverse derivatives with potential applications in polymer science, agriculture, and critically, in medicinal chemistry. The incorporation of a sulfonamide moiety, a privileged functional group in numerous approved drugs, into a succinic acid backbone creates a class of compounds with intriguing therapeutic potential. The N-acyl sulfonamide linkage, in particular, is recognized for its ability to mimic the carboxylate group, often leading to improved metabolic stability and cell permeability.

This guide will focus on the synthesis and biological assessment of N-acyl sulfonamides derived from succinic acid, providing a generalized framework that can be adapted for the exploration of specific derivatives like this compound.

Synthetic Methodologies

The primary route for the synthesis of succinic acid-derived N-acyl sulfonamides involves the reaction of a primary sulfonamide with succinic anhydride. This reaction is a nucleophilic acyl substitution where the sulfonamide nitrogen attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the N-acyl sulfonamide.

General Experimental Protocol for Synthesis

The following protocol is a generalized procedure adapted from the synthesis of N4-sulfonamido-succinamic acid derivatives, which are structurally analogous to the topic compound.[1]

Materials:

-

Benzenesulfonamide derivative (1.0 mmol)

-

Succinic anhydride (1.2 mmol)

-

Dimethylformamide (DMF) (15 mL)

Procedure:

-

Dissolve the benzenesulfonamide derivative in DMF.

-

Add succinic anhydride to the solution.

-

Heat the reaction mixture to 150°C and stir overnight.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

-

Upon completion, the product can be isolated and purified using standard techniques such as crystallization or column chromatography.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of N-acyl sulfonamides from sulfonamides and succinic anhydride.

Biological Activity and Potential Applications

While specific biological data for this compound is scarce, research on structurally related N4-sulfonamido-succinamic acid derivatives has demonstrated their potential as inhibitors of Dipeptidyl Peptidase IV (DPP-4).[1] DPP-4 is a serine protease that plays a crucial role in glucose metabolism, and its inhibition is a validated therapeutic strategy for the management of type 2 diabetes.

Case Study: DPP-4 Inhibition

A series of N4-sulfonamido-succinamic acid derivatives were synthesized and evaluated for their in vitro inhibitory activity against DPP-4.[1] The results, summarized in the table below, indicate that modifications to the phenylsulfonamide ring can influence the inhibitory potency.

| Compound ID | R Group on Phenyl Ring | % Inhibition at 10 µM | IC50 (µM) |

| 6 | H | - | - |

| 7 | 4-NH2 | - | - |

| 8 | 4-NHC(=NH)NH2 | 23 | - |

| 9 | 4-Cl | - | - |

| 10 | 4-CH3 | - | - |

| Data extracted from a study on N4-sulfonamido-succinamic acid derivatives as potential DPP-4 inhibitors.[1] A dash indicates that the data was not reported or the activity was not significant. |

The data suggests that the presence of an amidino group at the 4-position of the phenyl ring (Compound 8) confers the highest activity among the tested succinamic acid derivatives in that specific study.[1]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

The following is a generalized protocol for assessing the DPP-4 inhibitory activity of test compounds.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide)

-

Tris buffer (pH 8.0)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Add the test compound solution to the wells of a 96-well plate.

-

Add the human recombinant DPP-4 enzyme solution to the wells and incubate for a predefined period (e.g., 5 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the DPP-4 substrate solution.

-

Incubate the plate for a specific duration (e.g., 30 minutes) at 37°C.

-

Stop the reaction (e.g., by adding an acetic acid solution).

-

Measure the absorbance or fluorescence of the product at the appropriate wavelength.

-

Calculate the percentage of inhibition relative to a control without the inhibitor.

Conceptual Signaling Pathway: DPP-4 Inhibition

Caption: Conceptual diagram of DPP-4 inhibition by a succinic acid-derived N-acyl sulfonamide analog.

Future Directions and Conclusion

The field of N-acyl sulfonamides derived from succinic acid remains a promising area for further research and development. While the specific compound "this compound" requires more detailed investigation to elucidate its discovery, history, and biological profile, the foundational knowledge of its synthesis and the demonstrated activity of related compounds provide a strong starting point.

Future research should focus on:

-

The definitive synthesis and characterization of this compound.

-

Screening against a broader range of biological targets to identify novel activities.

-

Structure-activity relationship (SAR) studies to optimize potency and selectivity.

-

Pharmacokinetic and pharmacodynamic profiling of lead compounds.

References

Spectroscopic and Synthetic Profile of Succinic acid-mono-N-phenylsulfonylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and predicted spectroscopic characteristics of Succinic acid-mono-N-phenylsulfonylamide, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document outlines a robust synthetic protocol based on established methodologies for analogous structures. Furthermore, it presents a detailed projection of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, derived from the analysis of closely related compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel sulfonamide derivatives.

Introduction

N-acyl sulfonamides are a significant class of organic compounds, recognized for their diverse biological activities and their role as bioisosteres of carboxylic acids in drug design. The incorporation of a succinyl moiety introduces a flexible four-carbon chain with a terminal carboxylic acid, offering opportunities for further functionalization and modulation of physicochemical properties. This compound, combining these key features, represents a versatile scaffold for the development of new therapeutic agents and functional materials. This guide details a feasible synthetic route and provides an in-depth analysis of its expected spectroscopic signature to facilitate its synthesis and identification.

Synthesis of this compound

A reliable method for the synthesis of the target compound involves the nucleophilic ring-opening of succinic anhydride with benzenesulfonamide. This approach is analogous to the preparation of similar N-acyl sulfonamides and N-substituted succinamic acids.[1]

Reaction Scheme

References

An In-depth Technical Guide on the Solubility and Stability of Succinic acid-mono-N-phenylsulfonylamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Succinic acid-mono-N-phenylsulfonylamide. The information herein is curated for researchers, scientists, and professionals involved in drug development and is based on established principles of organic chemistry and pharmaceutical sciences.

Chemical Properties

This compound is a dicarboxylic acid monoamide with the following chemical structure:

The presence of a carboxylic acid group, a sulfonamide linkage, and a phenyl ring dictates its physicochemical properties, including its solubility and stability profile. Due to the carboxylic acid moiety, the compound is expected to exhibit acidic properties.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The solubility of this compound is influenced by the polarity of the solvent, the pH of the medium, and the temperature.

2.1. Predicted Solubility Characteristics

Based on its functional groups, the following solubility characteristics can be anticipated:

-

Aqueous Solubility: The presence of the polar carboxylic acid and sulfonamide groups suggests some degree of water solubility. However, the nonpolar phenyl group will limit its solubility in water.

-

pH-Dependent Solubility: As a carboxylic acid, its solubility in aqueous media is expected to be highly pH-dependent. In basic solutions, it will deprotonate to form a more soluble carboxylate salt. Conversely, in acidic solutions, it will remain in its less soluble, protonated form.

-

Organic Solvent Solubility: The molecule is expected to be soluble in polar organic solvents such as ethanol, methanol, acetone, and ethyl acetate, which can engage in hydrogen bonding with the carboxylic acid and sulfonamide groups.[4] It is likely to have limited solubility in nonpolar solvents like toluene and benzene.[4]

2.2. Hypothetical Solubility Data

The following table summarizes the anticipated quantitative solubility of this compound in various solvents at ambient temperature.

| Solvent System | Predicted Solubility (mg/mL) |

| Purified Water | ~ 0.5 - 1.0 |

| 0.1 N HCl (pH 1.2) | < 0.1 |

| Phosphate Buffer (pH 7.4) | ~ 5 - 10 |

| 0.1 N NaOH (pH 13) | > 20 |

| Ethanol | ~ 15 - 25 |

| Methanol | ~ 20 - 30 |

| Acetone | ~ 10 - 20 |

| Dichloromethane | < 0.5 |

| Hexane | < 0.1 |

Experimental Protocol for Solubility Determination

A standard equilibrium solubility method can be employed to determine the solubility of this compound.

3.1. Materials

-

This compound

-

Selected solvents (e.g., water, buffered solutions, organic solvents)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC with a suitable column and detector

-

Analytical balance

3.2. Procedure

-

An excess amount of this compound is added to a known volume of the selected solvent in a vial.

-

The vials are tightly sealed and placed in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

The samples are agitated for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

After the incubation period, the samples are centrifuged to separate the undissolved solid.

-

An aliquot of the supernatant is carefully removed, diluted with a suitable solvent, and analyzed by a validated HPLC method to determine the concentration of the dissolved compound.

Stability Profile

The stability of an API is essential for ensuring its safety, efficacy, and shelf-life. Stability studies are conducted to understand how the quality of the substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5]

4.1. Predicted Stability Characteristics

-

Hydrolytic Stability: The amide and sulfonamide linkages may be susceptible to hydrolysis, particularly at extreme pH values and elevated temperatures. The carboxylic acid group is generally stable to hydrolysis.

-

Thermal Stability: The compound's thermal stability should be assessed to determine its melting point and decomposition temperature.

-

Photostability: The presence of the aromatic phenyl ring suggests potential sensitivity to light, which could lead to photodegradation.

4.2. Hypothetical Stability Data (Accelerated Conditions: 40°C / 75% RH)

The following table presents hypothetical stability data for this compound under accelerated storage conditions.

| Time Point (Months) | Assay (%) | Total Impurities (%) | Appearance |

| 0 | 99.8 | 0.2 | White to off-white powder |

| 1 | 99.5 | 0.5 | No change |

| 3 | 98.9 | 1.1 | No change |

| 6 | 97.8 | 2.2 | Slight discoloration |

A "significant change" for an API is defined as a failure to meet its specification.[5]

Experimental Protocol for Stability Testing

Stability testing should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).[6]

5.1. Long-Term and Accelerated Stability Studies

-

Long-Term Studies: Samples are stored at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[7] Testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6][7][8]

-

Accelerated Studies: Samples are stored at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[8] A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[5][6][7][8]

5.2. Stress Testing

Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.[8] These studies typically include exposure to:

-

Acidic and basic conditions: (e.g., 0.1 N HCl, 0.1 N NaOH) at elevated temperatures.

-

Oxidative conditions: (e.g., 3% hydrogen peroxide) at room temperature.

-

High temperatures: (e.g., in 10°C increments above the accelerated temperature).[8]

-

Photostability: Exposure to light according to ICH Q1B guidelines.

The samples are analyzed at various time points for assay, purity, and the formation of degradation products using a stability-indicating analytical method, typically HPLC.

Visualizations

6.1. Experimental Workflow for Solubility and Stability Testing

Caption: General Experimental Workflow

6.2. Hypothetical Signaling Pathway: Enzyme Inhibition

Given that N-phenylsulfonamide derivatives have been investigated as enzyme inhibitors, the following diagram illustrates a hypothetical mechanism of action where this compound acts as an enzyme inhibitor.[9]

Caption: Hypothetical Enzyme Inhibition Pathway

References

- 1. This compound | 100462-43-9 [sigmaaldrich.com]

- 2. This compound | 100462-43-9 [amp.chemicalbook.com]

- 3. This compound CAS#: 100462-43-9 [m.chemicalbook.com]

- 4. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fdaghana.gov.gh [fdaghana.gov.gh]

- 6. database.ich.org [database.ich.org]

- 7. edaegypt.gov.eg [edaegypt.gov.eg]

- 8. qlaboratories.com [qlaboratories.com]

- 9. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Succinic acid-mono-N-phenylsulfonylamide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of derivatives and analogs of "Succinic acid-mono-N-phenylsulfonylamide." While direct research on this specific molecule is limited, this document extrapolates from the rich body of literature on its constituent moieties: succinic acid derivatives and N-phenylsulfonamides. This guide details synthetic strategies, presents quantitative biological data on analogous compounds, and elucidates relevant signaling pathways implicated in their anticancer and enzyme-inhibiting activities. Detailed experimental protocols for key synthetic and analytical procedures are also provided to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The conjugation of a succinic acid moiety with an N-phenylsulfonamide scaffold presents a compelling strategy in modern drug discovery. Sulfonamides are a well-established class of pharmacophores known for a wide range of biological activities, including antibacterial, diuretic, and potent anticancer properties.[1][2][3] Their mechanisms of anticancer action are diverse, encompassing carbonic anhydrase inhibition, disruption of microtubule assembly, and cell cycle arrest.[1][3] On the other hand, succinic acid and its derivatives have emerged as key players in cellular metabolism and signaling, with a recognized role in cancer biology.[4][5][6] Notably, succinate acts as an oncometabolite, influencing epigenetic regulation and hypoxia signaling pathways.[4][6] This guide explores the synthesis, biological evaluation, and mechanistic underpinnings of compounds that merge these two important pharmacophores.

Synthesis of this compound and Analogs

The synthesis of the target compound and its analogs can be approached by forming an amide bond between a succinic acid derivative and a phenylsulfonamide. A common and efficient method involves the ring-opening of succinic anhydride with an appropriate aniline or phenylsulfonamide derivative.[7]

A plausible synthetic route to "this compound" would involve the reaction of succinic anhydride with benzenesulfonamide. The nucleophilic attack of the sulfonamide nitrogen on one of the carbonyl carbons of the anhydride would lead to the formation of the desired product.

Alternatively, derivatives can be synthesized by first preparing a succinamic acid, such as N-phenylsuccinamic acid (succinanilic acid), and then functionalizing the phenyl ring with a sulfonyl group. The preparation of succinanilic acid is achieved by reacting succinic anhydride with aniline.[7]

Biological Activities and Quantitative Data

Anticancer Activity

Derivatives of both succinic acid and sulfonamides have demonstrated significant anticancer properties.

-

Succinic Acid Derivatives: Recent studies have highlighted the pro-apoptotic effects of succinic acid on cancer cell lines. For instance, succinic acid has been shown to reduce the cell viability of renal cancer cell lines (CAKI-2 and ACHN) in a dose-dependent manner.[5] Furthermore, sulfamic and succinic acid derivatives of 25-hydroxyprotopanaxadiol have exhibited cytotoxic activity against various cancer cell lines, including A-549 (lung), BGC-823 (gastric), MCF-7 (breast), and HCT-116 (colon).[8]

-

N-Phenylsulfonamide Derivatives: This class of compounds is known to inhibit several enzymes that are crucial for tumor growth and survival.[9]

Table 1: In Vitro Anticancer Activity of Succinic Acid and Sulfonamide Analogs

| Compound/Analog | Cancer Cell Line | Activity Metric | Value | Reference |

| Succinic Acid | ACHN (Renal) | % Viability Reduction (25 µM) | 58.43% | [5] |

| Succinic Acid | ACHN (Renal) | % Viability Reduction (50 µM) | 45.46% | [5] |

| Succinic Acid | CAKI-2 (Renal) | % Viability Reduction (25 µM) | 10.23% | [5] |

| Succinic Acid | CAKI-2 (Renal) | % Viability Reduction (50 µM) | 9.23% | [5] |

| 25-OH-PPD-3-O-succinate | A-549 (Lung) | IC50 | 11.2 µM | [8] |

| 25-OH-PPD-3-O-succinate | BGC-823 (Gastric) | IC50 | 9.8 µM | [8] |

| N-phenylsulfonamide analog 8 | - | AChE Ki | 31.5 ± 0.33 nM | [9] |

| N-phenylsulfonamide analog 8 | - | BChE Ki | 24.4 ± 0.29 nM | [9] |

| N-phenylsulfonamide analog 8 | - | CA I Ki | 45.7 ± 0.46 nM | [9] |

| N-phenylsulfonamide analog 2 | - | CA II Ki | 33.5 ± 0.38 nM | [9] |

Enzyme Inhibition

N-phenylsulfonamide derivatives have been shown to be potent inhibitors of carbonic anhydrases (CAs) and cholinesterases (AChE and BChE), which are important therapeutic targets in various diseases, including cancer and neurodegenerative disorders.[9]

Signaling Pathways and Mechanisms of Action

The combination of a succinic acid moiety and a phenylsulfonamide core suggests multiple potential mechanisms of action.

Modulation of Hypoxia-Inducible Factor (HIF)-1α

Succinate is a known inhibitor of prolyl hydroxylases, enzymes responsible for the degradation of HIF-1α.[10] An accumulation of intracellular succinate, a phenomenon observed in some cancers, leads to the stabilization of HIF-1α.[6][10] This, in turn, promotes the transcription of genes involved in angiogenesis, glycolysis, and cell survival, contributing to tumor progression. A succinic acid-containing compound could potentially modulate this pathway.

Caption: Succinate-mediated stabilization of HIF-1α.

SUCNR1 (GPR91) Signaling

Extracellular succinate can act as a signaling molecule by activating the G-protein coupled receptor SUCNR1 (also known as GPR91).[4][10] This receptor is expressed on various cell types, including cancer cells and immune cells. Activation of SUCNR1 can trigger downstream signaling cascades, such as the PI3K/HIF-1α and ERK1/2 pathways, leading to enhanced cell migration, angiogenesis, and inflammation, all of which can contribute to cancer metastasis.[4][10]

Caption: Extracellular succinate signaling via SUCNR1.

Experimental Protocols

General Synthesis of N-Phenylsuccinamic Acid (Succinanilic Acid)

This protocol is adapted from the synthesis of succinanilic acid.[7]

Materials:

-

Succinic anhydride

-

Aniline (or a substituted aniline/phenylsulfonamide)

-

Benzene (or a suitable alternative solvent like toluene)

Procedure:

-

Dissolve 10 grams of succinic anhydride in 30 ml of warm benzene.

-

Heat the solution and add a mixture of 9 ml of aniline in 50 ml of benzene. The reaction is typically rapid, and the product precipitates as a white solid.

-

Cool the reaction mixture.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold benzene.

-

Dry the product.

-

Recrystallize the crude product from benzene to obtain purified N-phenylsuccinamic acid.

Caption: General workflow for N-phenylsuccinamic acid synthesis.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for an in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

The amalgamation of succinic acid and N-phenylsulfonamide functionalities into a single molecular entity represents a promising, yet underexplored, avenue for the development of novel therapeutic agents. The available evidence from analogous structures strongly suggests potential for potent anticancer and enzyme-inhibiting activities. Future research should focus on the direct synthesis and biological evaluation of "this compound" and a library of its derivatives. Elucidating the precise mechanisms of action, particularly in relation to HIF-1α and SUCNR1 signaling, will be crucial. Furthermore, structure-activity relationship (SAR) studies will be instrumental in optimizing the potency and selectivity of these compounds, paving the way for potential preclinical and clinical development.

References

- 1. portal.fis.tum.de [portal.fis.tum.de]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Succinate-Directed Approaches for Warburg Effect-Targeted Cancer Management, an Alternative to Current Treatments? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Succinic Acid Metabolism in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. Sulfamic and succinic acid derivatives of 25-OH-PPD and their activities to MCF-7, A-549, HCT-116, and BGC-823 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cancer-derived extracellular succinate: a driver of cancer metastasis [pubmed.ncbi.nlm.nih.gov]

Theoretical Analysis of N-Acylsulfonamides: A Technical Guide for Drug Development Professionals

Introduction

The N-acylsulfonamide moiety is a critical pharmacophore present in numerous biologically active molecules and approved pharmaceuticals.[1][2] Its unique physicochemical properties, including acidity and hydrogen bonding capabilities, make it a versatile functional group in drug design. This technical guide provides an in-depth overview of the theoretical and computational studies on N-acylsulfonamides and related derivatives. While specific theoretical studies on "Succinic acid-mono-N-phenylsulfonylamide" are not available in the current literature, this document consolidates findings from closely related N-acylsulfonamides and N-sulfonylated amino acids to provide a foundational understanding for researchers and scientists in the field of drug development. The insights presented herein are derived from density functional theory (DFT) calculations and other computational methods, offering a glimpse into the structural, electronic, and thermodynamic properties of this important class of compounds.

Computational Methodologies in the Study of N-Acylsulfonamides

A variety of computational methods have been employed to investigate the properties of N-acylsulfonamides and their derivatives. Density Functional Theory (DFT) is the most prevalent approach, with the B3LYP functional being a popular choice for geometry optimizations and electronic property calculations. The selection of the basis set is crucial for obtaining accurate results, with Pople-style basis sets such as 6-311++G(d,p) and 6-311+G(d,p) being frequently utilized for their balance of accuracy and computational cost.[1][3][4] For more complex systems, hybrid methods like the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach can be used to model large inhibitor-enzyme complexes by treating different parts of the system at varying levels of theory.[3]

Key Experimental and Computational Protocols

Detailed below are common protocols adapted from theoretical studies on N-acylsulfonamides and related compounds.

Geometry Optimization and Frequency Calculations:

-

Software: Gaussian 09 or later versions are commonly used.[1][5]

-

Method: DFT with the B3LYP functional is a standard choice.[1][3][4]

-

Basis Set: 6-311++G(d,p) or 6-311+G(d,p) for all atoms provides a good balance of accuracy and computational efficiency.[1][3][4]

-

Procedure: Initial geometries of the molecules are built using a molecular editor and then fully optimized in the gas phase or in a solvent model. Vibrational frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface (i.e., no imaginary frequencies).

Calculation of Molecular Properties:

-

Electronic Properties: Frontier molecular orbitals (HOMO and LUMO), electrostatic potential (ESP) surfaces, and Mulliken or Natural Population Analysis (NPA) charges are calculated to understand the electronic distribution and reactivity of the molecules.[1][5]

-

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy are calculated from the vibrational frequencies to assess the thermodynamics of reactions or conformational changes.

-

Non-Linear Optical (NLO) Properties: The dipole moment (μ), polarizability (α), and first hyperpolarizability (β) can be calculated to evaluate the NLO potential of the compounds.[6]

Reaction Mechanism and Pathway Analysis:

-

Transition State Search: Transition state geometries are located using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition state connects the desired reactants and products.

-

Solvation Effects: The influence of solvent on the reaction energetics is often accounted for using continuum solvation models like the SMD (Solvation Model based on Density) model.[7]

Quantitative Data from Theoretical Studies

The following tables summarize key quantitative data extracted from theoretical studies on N-acylsulfonamides and related molecules. These data provide valuable benchmarks for researchers interested in the computational analysis of similar compounds.

Table 1: Calculated Bond Dissociation Energies for Amino Acid-SO₂ Adducts

| Amino Acid Derivative | N-S Bond Distance (Å) | Adiabatic Bond Dissociation Energy (kcal/mol) |

| Glycine | 1.8 | 25.4 |

| Cysteine | 1.8 | 22.2 |

| Lysine | 1.8 | 24.0 |

| Data sourced from a computational analysis of the reaction of SO₂ with amino acid anions, which provides insight into the strength of the N-S bond. The dissociation leads to the neutral SO₂ and the amino acid anion.[8] |

Table 2: Calculated Binding Energies of Sulfonic Acid Derivatives

| Complex | Level of Theory | Binding Energy (kcal/mol) |

| AHNSA-Caffeine | DFT/B3LYP/6-31+G(D) | -8.77 |

| AHNSA-Ephedrine | DFT/B3LYP/6-31+G(D) | -8.36 |

| These values represent the interaction energies for complexes of 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA) with caffeine and ephedrine.[9] |

Table 3: Calculated Zinc Affinities for Sulfonylated Amino Acid Hydroxamates

| R-group of Inhibitor | Amino Acid | Zinc Affinity (Method) |

| Pentafluorophenyl | Glycine | Weakest |

| 4-methoxyphenyl | Leucine | Strongest |

| This qualitative data is from a study on the binding of sulfonylated amino acid hydroxamates to a zinc ion, a common interaction in metalloenzyme inhibition.[3][4] The study notes that the inhibitors form bidentate coordination bonds with the zinc cation.[3][4] |

Visualizing Computational Workflows and Molecular Interactions

The following diagrams, generated using the DOT language, illustrate common computational workflows and conceptual relationships in the theoretical study of N-acylsulfonamides.

Conclusion

The theoretical investigation of N-acylsulfonamides provides invaluable insights for medicinal chemists and drug development professionals. Computational methods, particularly DFT, allow for the elucidation of molecular structures, electronic properties, and reaction mechanisms, which can guide the design and synthesis of novel therapeutic agents. While a dedicated theoretical study on "this compound" is yet to be published, the methodologies and data from analogous systems presented in this guide offer a robust starting point for future in silico research on this and other related molecules. The continued application of these computational tools will undoubtedly accelerate the discovery and optimization of new drugs targeting a wide range of diseases.

References

- 1. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. journalirjpac.com [journalirjpac.com]

Methodological & Application

Synthesis protocol for "Succinic acid-mono-N-phenylsulfonylamide"

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Succinic acid-mono-N-phenylsulfonylamide is a chemical compound that incorporates both a carboxylic acid and a sulfonamide functional group. This bifunctional nature makes it a potential building block in the synthesis of more complex molecules and a candidate for biological screening. Sulfonamide derivatives are a well-established class of compounds with a broad range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. The succinic acid moiety can improve solubility and provides a handle for further chemical modifications, such as amide bond formation.